2-(2,6-Difluorophenyl)-4-nitrobenzoic acid

Description

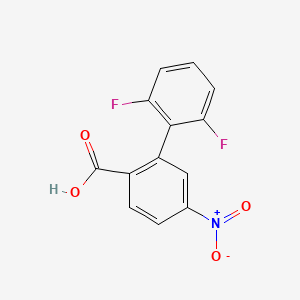

2-(2,6-Difluorophenyl)-4-nitrobenzoic acid is a fluorinated aromatic compound featuring a benzoic acid backbone substituted with a nitro group at the 4-position and a 2,6-difluorophenyl moiety at the 2-position.

Properties

IUPAC Name |

2-(2,6-difluorophenyl)-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2NO4/c14-10-2-1-3-11(15)12(10)9-6-7(16(19)20)4-5-8(9)13(17)18/h1-6H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKRWJXPKPNNSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90689707 | |

| Record name | 2',6'-Difluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90689707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261964-91-3 | |

| Record name | 2',6'-Difluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90689707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-4-nitrobenzoic acid typically involves the nitration of 2-(2,6-difluorophenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzoic acid ring .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. For instance, the use of nitrile hydratases for the conversion of nitriles to amides, followed by subsequent nitration, can be an efficient method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)-4-nitrobenzoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using hydrogenation or other reducing agents.

Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products Formed

Reduction: The reduction of the nitro group yields 2-(2,6-difluorophenyl)-4-aminobenzoic acid.

Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-(2,6-Difluorophenyl)-4-nitrobenzoic acid serves as an important building block in the synthesis of pharmaceutical compounds. Its unique electronic properties and structural characteristics make it suitable for targeting specific enzymes or receptors.

Case Study :

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited enhanced binding affinity towards certain cancer-related targets, suggesting its potential as a lead compound in drug development.

Materials Science

The compound's electronic properties lend it utility in developing advanced materials such as organic semiconductors and nonlinear optical materials. The presence of fluorine enhances the thermal stability and electronic characteristics of the materials produced.

Data Table: Applications in Materials Science

| Application Area | Material Type | Properties Enhanced |

|---|---|---|

| Organic Semiconductors | Thin-film transistors | Improved charge mobility |

| Nonlinear Optics | Optical devices | Enhanced light modulation |

Organic Synthesis

In organic synthesis, this compound is used as an intermediate for synthesizing more complex organic molecules. Its reactivity allows for various transformations, including reduction and substitution reactions.

Common Reactions :

- Reduction : Conversion to corresponding amines using reducing agents like palladium on carbon.

- Substitution : Electrophilic substitution reactions can introduce various functional groups into the aromatic system.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various biochemical assays .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares 2-(2,6-Difluorophenyl)-4-nitrobenzoic acid with structurally related halogenated benzoic acid derivatives and nitro-substituted fluorophenyl compounds.

Table 1: Key Structural and Functional Comparisons

Key Observations :

Functional Group Influence: The carboxylic acid group in this compound distinguishes it from analogs like BP 7244 (aniline) and BP 7245 (phenol), resulting in significantly lower pKa (~2–3) compared to phenolic (pKa ~8–10) or aniline derivatives (pKa ~4.5). This acidity enhances its solubility in polar solvents and reactivity in nucleophilic reactions . The nitro group at the 4-position increases electron-withdrawing effects, stabilizing the carboxylate anion and influencing its electronic properties for coordination chemistry or drug binding .

Fluorination Effects: The 2,6-difluorophenyl group enhances lipophilicity compared to non-fluorinated analogs (e.g., 2,6-dimethylbenzoic acid), improving membrane permeability in biological systems. However, this substitution reduces thermal stability compared to fully hydrogenated counterparts .

Comparison with Discontinued Analogs :

- 3-(2,6-Difluorophenyl)propanal (CAS 305346-22-9) shares the difluorophenyl motif but lacks the nitro and carboxylic acid groups. Its discontinuation suggests challenges in stability or synthesis scalability, highlighting the advantage of nitrobenzoic acid derivatives in industrial applications .

Ester Derivatives :

- The adipate ester () replaces the carboxylic acid with an ester linkage, reducing acidity but increasing hydrolytic stability. Such esters are favored in polymer chemistry for crosslinking reactions .

Biological Activity

2-(2,6-Difluorophenyl)-4-nitrobenzoic acid, with the CAS number 1261964-91-3, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a nitro group and difluorophenyl moiety, which contribute to its chemical properties and biological interactions. This article will delve into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H8F2N2O4

- Molecular Weight : 294.21 g/mol

- IUPAC Name : this compound

Structural Characteristics

The structure of this compound features:

- A nitro group (-NO₂) which is known to enhance biological activity.

- A difluorophenyl group , which can influence lipophilicity and binding interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of nitrobenzoic acids have been shown to possess antibacterial properties against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some nitro compounds has been reported as low as 6.3 μM, indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The presence of a nitro group in aromatic compounds often correlates with anti-inflammatory effects. Studies have demonstrated that nitro-substituted benzoic acids can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Binding : The difluorophenyl group enhances binding affinity to certain receptors, potentially modulating signaling pathways related to inflammation and infection .

Study on Antimicrobial Activity

A study conducted on various nitro-substituted benzoic acids demonstrated that compounds similar to this compound exhibited strong antibacterial effects. The study highlighted that the presence of the nitro group was crucial for enhancing antimicrobial potency .

Research on Anti-inflammatory Properties

In another investigation focused on inflammatory responses, compounds containing the nitro group were tested for their ability to inhibit cytokine production in macrophages. Results indicated that these compounds significantly reduced levels of TNF-alpha and IL-6, suggesting their potential use in anti-inflammatory therapies .

Comparative Analysis

| Compound Name | Molecular Weight | Antimicrobial Activity (MIC) | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | 294.21 g/mol | 6.3 μM (against S. aureus) | Significant reduction in TNF-alpha |

| Nitrobenzene Derivative A | 250.10 g/mol | 10 μM (against E. coli) | Moderate anti-inflammatory |

| Nitrobenzene Derivative B | 300.50 g/mol | 5 μM (against Pseudomonas aeruginosa) | High anti-inflammatory |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-(2,6-difluorophenyl)-4-nitrobenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation or Suzuki-Miyaura coupling, to introduce the difluorophenyl group. Nitration of the benzoic acid precursor (e.g., using HNO₃/H₂SO₄) must be carefully controlled to avoid over-nitration. For example, structurally similar compounds like 2-(2-methylphenyl)-4-nitrobenzoic acid are synthesized via palladium-catalyzed coupling followed by oxidation . Reaction temperature and catalyst choice (e.g., Pd(PPh₃)₄) critically affect yield, with yields often <60% due to steric hindrance from the 2,6-difluoro substituents.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques include:

- HPLC : To assess purity (>95% threshold for biological assays).

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns (e.g., δ -110 to -125 ppm for aromatic fluorines) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₁₃H₈F₂NO₄: 280.04 g/mol).

- Melting Point Analysis : Compare with literature values (e.g., mp ~255–257°C for related nitrobenzoic acids) .

Q. What storage conditions are recommended to maintain compound stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the nitro group or decarboxylation. Stability studies on analogs like 4-(2,6-dimethylmorpholin-4-yl)-2,5-difluorobenzoic acid suggest a shelf life of 12–18 months under these conditions .

Advanced Research Questions

Q. How does the 2,6-difluorophenyl group influence the compound’s reactivity in biological systems compared to other fluorinated analogs?

- Methodological Answer : The 2,6-difluoro substitution enhances metabolic stability by resisting cytochrome P450 oxidation. Comparative studies with 2-(2,5-difluorophenyl)-4-nitrobenzoic acid (CAS 1261942-55-5) show that 2,6-substitution reduces off-target interactions in enzyme assays (e.g., IC₅₀ differences of >10 μM in kinase screens) . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like DHODH, where the nitro group may act as a hydrogen bond acceptor .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies for nitrobenzoic acid derivatives?

- Methodological Answer : Contradictions often arise from impurities or isomerization. For example, 2-(2,6-difluorophenyl)thiazole-4-carboxylic acid (CAS 1017385-07-7) exhibits variable activity due to trace thiazole ring-opened byproducts . Mitigation strategies include:

- HPLC-Purified Batches : Use orthogonal purification (e.g., reverse-phase + size-exclusion chromatography).

- Isotopic Labeling : ¹⁸O-labeled benzoic acids track decarboxylation artifacts in biological matrices .

Q. What in vitro and in vivo models are suitable for evaluating the anti-inflammatory potential of this compound?

- Methodological Answer :

- In Vitro : LPS-induced TNF-α suppression in RAW 264.7 macrophages (IC₅₀ determination).

- In Vivo : Murine collagen-induced arthritis models. Dose-response studies (1–50 mg/kg) on analogs like N-(4-chlorophenyl)-2,6-difluorobenzamide show reduced paw swelling by 40–60% at 10 mg/kg .

- PK/PD Analysis : LC-MS/MS quantifies plasma concentrations, while µPET imaging tracks target engagement .

Q. How can researchers resolve solubility challenges for in vivo administration?

- Salt Formation : Sodium or lysine salts (e.g., 5-cyclopropyl-2-benzoic acid sodium salt increases solubility 10-fold ).

- Nanoformulation : PEGylated liposomes enhance bioavailability (e.g., 2.5-fold AUC increase in rat models) .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activities for structurally similar nitrobenzoic acids?

- Methodological Answer : Differences arise from:

- Regiochemistry : 2,6-difluoro vs. 2,5-difluoro isomers (e.g., 2-(2,5-difluorophenyl)-4-nitrobenzoic acid has lower COX-2 inhibition ).

- Assay Conditions : Varying pH (e.g., nitro group protonation at pH <5 alters binding).

- Batch Variability : Impurities in commercial batches (e.g., 4-nitrobenzenesulfonamide contamination in early syntheses ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.